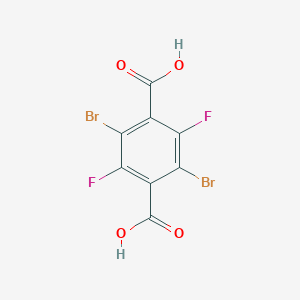
2,5-Dibromo-3,6-difluoroterephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3,6-difluoroterephthalic acid is an organic compound with the molecular formula C8H2Br2F2O4 It is a derivative of terephthalic acid, where the hydrogen atoms at positions 2 and 5 are replaced by bromine atoms, and those at positions 3 and 6 are replaced by fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-difluoroterephthalic acid typically involves the bromination and fluorination of terephthalic acid derivatives. One common method is the direct bromination of 3,6-difluoroterephthalic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3,6-difluoroterephthalic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Reduction: Zinc powder in acetic acid or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of various substituted terephthalic acids.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 3,6-difluoroterephthalic acid.
Applications De Recherche Scientifique
2,5-Dibromo-3,6-difluoroterephthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 2,5-Dibromo-3,6-difluoroterephthalic acid exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromoterephthalic acid: Lacks the fluorine atoms, leading to different reactivity and properties.
3,6-Difluoroterephthalic acid: Lacks the bromine atoms, affecting its chemical behavior.
2,5-Dichloro-3,6-difluoroterephthalic acid: Chlorine atoms instead of bromine, resulting in different reactivity.
Uniqueness
2,5-Dibromo-3,6-difluoroterephthalic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C8H2Br2F2O4 |
|---|---|
Poids moléculaire |
359.90 g/mol |
Nom IUPAC |
2,5-dibromo-3,6-difluoroterephthalic acid |
InChI |
InChI=1S/C8H2Br2F2O4/c9-3-1(7(13)14)5(11)4(10)2(6(3)12)8(15)16/h(H,13,14)(H,15,16) |
Clé InChI |
XXCOZGCHGGXOKI-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Br)F)C(=O)O)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
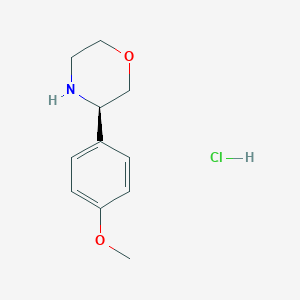
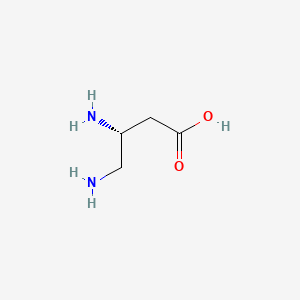

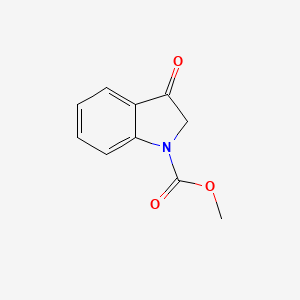
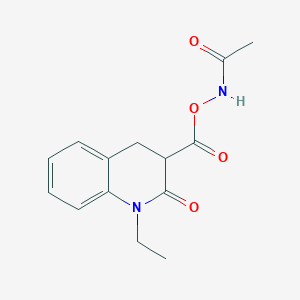
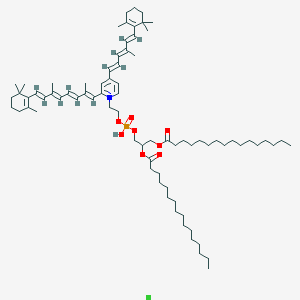
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)
![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)

![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
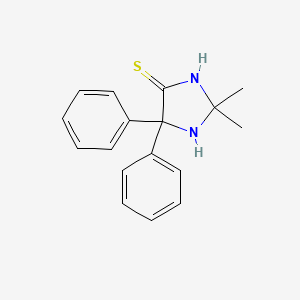

![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
